3-(Thiazolidin-2-yl)benzonitril

Übersicht

Beschreibung

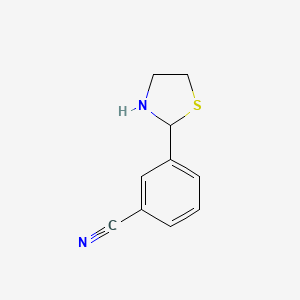

“3-(Thiazolidin-2-yl)benzonitrile” is a compound with the molecular formula C10H10N2S and a molecular weight of 190.27 g/mol . It is a derivative of thiazolidine, a five-membered heterocyclic compound with sulfur and nitrogen atoms .

Synthesis Analysis

Thiazolidine derivatives are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “3-(Thiazolidin-2-yl)benzonitrile” consists of a thiazolidine ring attached to a benzonitrile group . The thiazolidine ring is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine derivatives, including “3-(Thiazolidin-2-yl)benzonitrile”, are used in the synthesis of valuable organic combinations . They are intriguing moieties present in diverse natural and bioactive compounds .Wissenschaftliche Forschungsanwendungen

Hemmer von α-Amylase und α-Glucosidase

Thiazolidinon-basierte Benzothiazol-Derivate, zu denen auch „3-(Thiazolidin-2-yl)benzonitril“ gehört, haben sich als vielversprechende Kandidaten gegen α-Amylase und α-Glucosidase-Enzyme erwiesen . Diese Enzyme sind Schlüsselziele bei der Behandlung von Diabetes, da sie an der Aufschlüsselung von Kohlenhydraten zu Glukose beteiligt sind. Die Hemmung dieser Enzyme kann dazu beitragen, den Blutzuckerspiegel zu kontrollieren .

Antikrebs-Eigenschaften

Das Thiazolidinon-Gerüst, zu dem auch „this compound“ gehört, hat sich als krebshemmend erwiesen . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Therapeutika zur Behandlung verschiedener Krebsarten .

Antidiabetische Eigenschaften

Neben ihrer Wirkung als Hemmer von α-Amylase und α-Glucosidase besitzen Thiazolidinone auch antidiabetische Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Diabetes .

Antimikrobielle Eigenschaften

Thiazolidinone haben sich als antimikrobiell erwiesen . Dies bedeutet, dass sie potenziell bei der Entwicklung neuer Antibiotika oder anderer Arten von antimikrobiellen Medikamenten eingesetzt werden könnten .

Antivirale Eigenschaften

Thiazolidinone besitzen auch antivirale Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente .

Entzündungshemmende und Antikonvulsive Eigenschaften

Thiazolidinone haben sich als sowohl entzündungshemmend als auch antikonvulsiv erwiesen . Dies bedeutet, dass sie potenziell bei der Entwicklung neuer Medikamente zur Behandlung von Erkrankungen wie Arthritis und Epilepsie eingesetzt werden könnten .

Antioxidative Aktivität

Einige Thiazolidin-4-one, zu denen auch „this compound“ gehört, haben eine ausgeprägte antioxidative Aktivität gezeigt . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert, verhindern oder verlangsamen können .

Pharmazeutische Anwendungen

Thiazolidinone, einschließlich „this compound“, wurden bei der Synthese neuartiger Hybride von Isoxazolyl-Spiro-Thiazolidinonen verwendet, die vielversprechend für den Einsatz in der Pharmazie sind .

Wirkmechanismus

Target of Action

Thiazolidine derivatives, which include 3-(thiazolidin-2-yl)benzonitrile, have been reported to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These activities suggest that 3-(Thiazolidin-2-yl)benzonitrile may interact with a range of molecular targets.

Mode of Action

For instance, some thiazolidine derivatives produce their biological response by stimulating the PPARγ receptor (antidiabetic activity) and cytoplasmic Mur ligase enzyme (antimicrobial activity), and by scavenging ROS (antioxidant activity) .

Biochemical Pathways

For instance, its potential antioxidant activity suggests it may interact with pathways involved in oxidative stress .

Pharmacokinetics

Thiazolidine derivatives have been reported to have improved selectivity, purity, product yield, and pharmacokinetic activity . This suggests that 3-(Thiazolidin-2-yl)benzonitrile may have favorable ADME properties, contributing to its bioavailability.

Result of Action

For instance, its potential antioxidant activity suggests it may reduce oxidative stress at the cellular level .

Action Environment

It’s worth noting that the synthesis of thiazolidine derivatives, including 3-(thiazolidin-2-yl)benzonitrile, has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to address environmental, health, cost, and energy issues, suggesting that the action of 3-(Thiazolidin-2-yl)benzonitrile may be influenced by these factors .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(Thiazolidin-2-yl)benzonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial properties . Additionally, 3-(Thiazolidin-2-yl)benzonitrile interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 3-(Thiazolidin-2-yl)benzonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, 3-(Thiazolidin-2-yl)benzonitrile can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 3-(Thiazolidin-2-yl)benzonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 3-(Thiazolidin-2-yl)benzonitrile binds to the active site of certain enzymes, inhibiting their catalytic activity and thereby disrupting essential biochemical pathways . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Thiazolidin-2-yl)benzonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-(Thiazolidin-2-yl)benzonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that this compound may have potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Thiazolidin-2-yl)benzonitrile vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities without significant adverse effects . At higher doses, 3-(Thiazolidin-2-yl)benzonitrile can cause toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Eigenschaften

IUPAC Name |

3-(1,3-thiazolidin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSEQAHTCFBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1468929.png)

![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)

![N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1468939.png)

![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)